molecular formula C20H20N2O6 B299501 N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide

カタログ番号 B299501
分子量: 384.4 g/mol
InChIキー: NPTNEWLDOSLYPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division, and its overexpression has been observed in a variety of tumors. MLN8054 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

作用機序

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide inhibits the activity of Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and cell death. N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to induce mitotic spindle defects and delay mitotic progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as paclitaxel and radiation therapy.

実験室実験の利点と制限

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential as a cancer therapy, making it a well-characterized compound. However, N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has some limitations for lab experiments. It is a potent inhibitor of Aurora A kinase, but it may also inhibit other kinases at high concentrations. In addition, N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has poor solubility in aqueous solutions, which may limit its use in some assays.

将来の方向性

There are several future directions for the study of N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide. One area of research is the development of more potent and selective inhibitors of Aurora A kinase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide. In addition, the combination of N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the development of N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide as a clinical therapy for cancer is a promising direction for future research.

合成法

The synthesis of N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting material for the synthesis is 3,4-methylenedioxybenzaldehyde, which is converted to the corresponding acid through a series of reactions. The acid is then coupled with N-(4-bromo-2-fluorophenyl)acetamide to yield the intermediate. The intermediate is then coupled with 4-morpholinyl-2-oxoethylamine to yield the final product, N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide.

科学的研究の応用

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of tumor xenografts in mice. In addition, N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as paclitaxel and radiation therapy.

特性

分子式

C20H20N2O6

分子量

384.4 g/mol

IUPAC名

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H20N2O6/c23-19(22-7-9-25-10-8-22)12-26-16-4-2-15(3-5-16)21-20(24)14-1-6-17-18(11-14)28-13-27-17/h1-6,11H,7-10,12-13H2,(H,21,24)

InChIキー

NPTNEWLDOSLYPI-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

正規SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。